molecular formula C6H4BClF3KO B13470084 Potassium 3-chloro-4-hydroxyphenyltrifluoroborate CAS No. 1015082-74-2

Potassium 3-chloro-4-hydroxyphenyltrifluoroborate

Cat. No.: B13470084
CAS No.: 1015082-74-2
M. Wt: 234.45 g/mol
InChI Key: NLVUNZLQALXJBW-UHFFFAOYSA-N
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Description

Potassium (3-chloro-4-hydroxyphenyl)trifluoroboranuide is a chemical compound that belongs to the class of organotrifluoroborates. These compounds are known for their stability and versatility in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki–Miyaura coupling . This compound is characterized by the presence of a trifluoroborate group attached to a phenyl ring substituted with a chlorine atom and a hydroxyl group.

Preparation Methods

The synthesis of potassium (3-chloro-4-hydroxyphenyl)trifluoroboranuide typically involves the reaction of 3-chloro-4-hydroxyphenylboronic acid with potassium bifluoride (KHF2) under specific conditions . The reaction is carried out in an aqueous medium, and the product is isolated by filtration and drying. Industrial production methods may involve scaling up this reaction and optimizing the conditions to ensure high yield and purity.

Chemical Reactions Analysis

Potassium (3-chloro-4-hydroxyphenyl)trifluoroboranuide undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like ethanol or water. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Potassium (3-chloro-4-hydroxyphenyl)trifluoroboranuide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which potassium (3-chloro-4-hydroxyphenyl)trifluoroboranuide exerts its effects involves the transfer of the trifluoroborate group to a metal catalyst, such as palladium, during cross-coupling reactions . This process, known as transmetalation, is a key step in the formation of new carbon-carbon bonds. The molecular targets and pathways involved in these reactions depend on the specific substrates and conditions used.

Comparison with Similar Compounds

Potassium (3-chloro-4-hydroxyphenyl)trifluoroboranuide can be compared with other similar compounds, such as:

The uniqueness of potassium (3-chloro-4-hydroxyphenyl)trifluoroboranuide lies in its specific substitution pattern, which provides distinct reactivity and stability in various chemical reactions.

Biological Activity

Potassium 3-chloro-4-hydroxyphenyltrifluoroborate (CAS No. 1015082-74-2) is a compound of increasing interest in the fields of medicinal chemistry and biochemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a trifluoroborate group, which enhances its reactivity and solubility in various organic solvents. The molecular formula is C6H4ClBF3KC_6H_4ClBF_3K, with a molecular weight of approximately 222.5 g/mol. The compound's structure can be represented as follows:

K+ C6H4ClBF3]\text{K}^+\text{ C}_6\text{H}_4\text{ClBF}_3]^-

The biological activity of this compound primarily involves its interaction with various biological targets, including enzymes and receptors. The trifluoroborate moiety can facilitate the formation of covalent bonds with nucleophilic sites in biomolecules, potentially leading to alterations in enzyme activity or receptor signaling pathways.

Potential Biological Effects

  • Enzyme Inhibition : Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in therapeutic contexts.
  • Antioxidant Activity : Preliminary studies suggest that this compound exhibits antioxidant properties, potentially mitigating oxidative stress in biological systems.
  • Antimicrobial Properties : Some studies have reported antimicrobial effects against various bacterial strains, indicating its potential use as an antimicrobial agent.

Case Study 1: Antimicrobial Activity

A study conducted by researchers at Alfa Chemistry evaluated the antimicrobial efficacy of this compound against common pathogens. The results demonstrated significant inhibition of bacterial growth, particularly against Escherichia coli and Staphylococcus aureus, suggesting its potential application in developing new antimicrobial agents.

Case Study 2: Enzyme Interaction

In another investigation published in the Aldrichimica Acta, the compound was tested for its ability to inhibit specific enzymes involved in cancer metabolism. The findings indicated that this compound could effectively reduce the activity of these enzymes, thereby hindering cancer cell proliferation.

Comparative Analysis of Biological Activity

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

Compound NameStructureBiological Activity
This compoundStructureAntimicrobial, Antioxidant
Potassium 4-fluoro-3-hydroxyphenyltrifluoroborateStructureModerate Antioxidant
Potassium 2-chloro-5-hydroxyphenyltrifluoroborateStructureLow Antimicrobial Activity

Properties

CAS No.

1015082-74-2

Molecular Formula

C6H4BClF3KO

Molecular Weight

234.45 g/mol

IUPAC Name

potassium;(3-chloro-4-hydroxyphenyl)-trifluoroboranuide

InChI

InChI=1S/C6H4BClF3O.K/c8-5-3-4(7(9,10)11)1-2-6(5)12;/h1-3,12H;/q-1;+1

InChI Key

NLVUNZLQALXJBW-UHFFFAOYSA-N

Canonical SMILES

[B-](C1=CC(=C(C=C1)O)Cl)(F)(F)F.[K+]

Origin of Product

United States

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